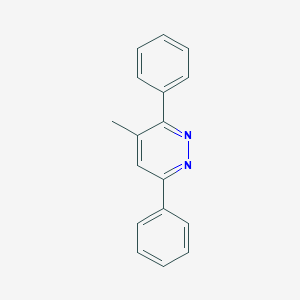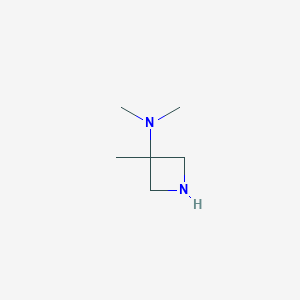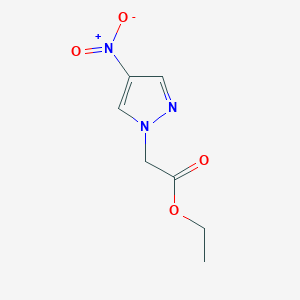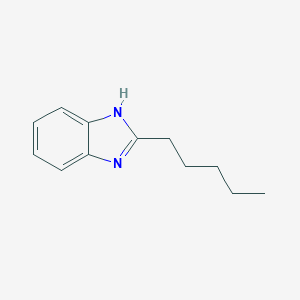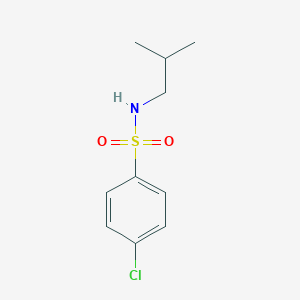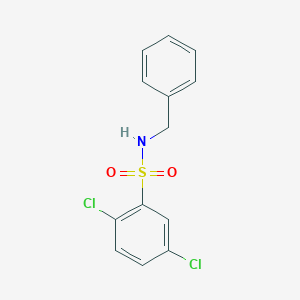![molecular formula C17H12N2O2 B182909 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline CAS No. 19904-37-1](/img/structure/B182909.png)
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, also known as BQ-123, is a peptide antagonist that selectively blocks the action of endothelin-1 (ET-1) at the endothelin A (ET_A) receptor. ET-1 is a potent vasoconstrictor that plays a crucial role in the regulation of vascular tone and blood pressure. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and pulmonary hypertension.
作用機序
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline selectively binds to the ET_A receptor and blocks the action of ET-1. The ET_A receptor is predominantly expressed in vascular smooth muscle cells and mediates the vasoconstrictor effects of ET-1. By blocking the ET_A receptor, 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline reduces vascular tone and blood pressure.
生化学的および生理学的効果
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been shown to have several biochemical and physiological effects, including:
1. Inhibition of ET-1-induced vasoconstriction
2. Reduction of blood pressure
3. Improvement of cardiac function in heart failure
4. Reduction of pulmonary vascular resistance in pulmonary hypertension
5. Protection against ischemia-reperfusion injury in the heart and kidney
6. Inhibition of cell proliferation and migration in cancer cells
実験室実験の利点と制限
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has several advantages as a research tool, including its high selectivity for the ET_A receptor, its stability in aqueous solutions, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its relatively high cost, the need for specialized equipment and expertise for synthesis and purification, and the potential for off-target effects.
将来の方向性
There are several potential future directions for research on 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline, including:
1. Development of more potent and selective ET_A receptor antagonists
2. Investigation of the role of ET-1 and ET_A receptors in the pathogenesis of various diseases, including cancer, diabetes, and kidney disease
3. Evaluation of the therapeutic potential of ET_A receptor antagonists in clinical trials for cardiovascular and pulmonary diseases
4. Study of the mechanisms underlying the protective effects of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline against ischemia-reperfusion injury
5. Investigation of the potential use of 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline as a tool for targeted drug delivery in cancer therapy.
合成法
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the coupling of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline is a cyclic peptide containing 10 amino acid residues, and its chemical structure is as follows: H-D-Asp(OBzl)-D-Tic-OH [D-Tic-2',6'-dimethyltyrosine; OBzl, benzyl ester].
科学的研究の応用
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has been widely used as a research tool to investigate the physiological and pathophysiological roles of ET-1 and ET_A receptors. It has been shown to inhibit ET-1-induced vasoconstriction in various animal models, including rats, dogs, and pigs. 2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline has also been used to study the effects of ET-1 on cardiac function, renal function, and pulmonary circulation.
特性
CAS番号 |
19904-37-1 |
|---|---|
製品名 |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
分子式 |
C17H12N2O2 |
分子量 |
276.29 g/mol |
IUPAC名 |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline |
InChI |
InChI=1S/C17H12N2O2/c1-2-4-15-14(3-1)18-10-13(19-15)7-5-12-6-8-16-17(9-12)21-11-20-16/h1-10H,11H2/b7-5+ |
InChIキー |
LGIOSNXCCIPHHL-FNORWQNLSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=CC=CC=C4N=C3 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



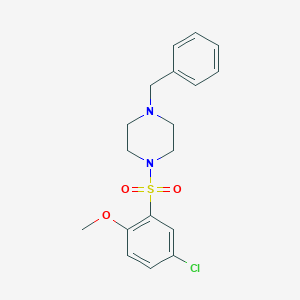
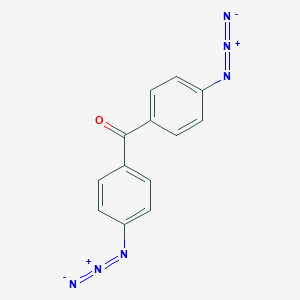
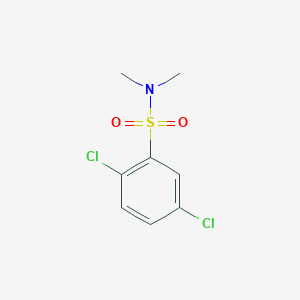
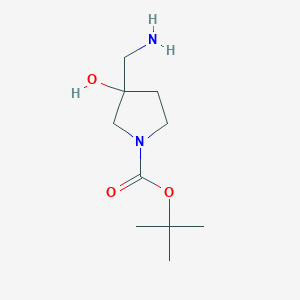
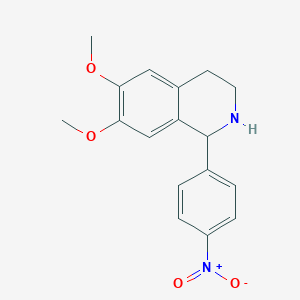
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

